WEHI-539 hydrochloride

Description

Molecular Formula and Structural Characterization

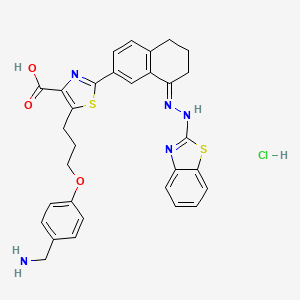

WEHI-539 hydrochloride (CAS 2070018-33-4) is a small-molecule inhibitor with the molecular formula C₃₁H₃₀ClN₅O₃S₂ and a molecular weight of 620.18 g/mol . The compound features a benzothiazole hydrazone scaffold, which is critical for its interaction with Bcl-XL. The hydrochloride salt form enhances solubility in polar solvents while maintaining stability during storage.

Key structural elements include:

- A thiazole-carboxylic acid core facilitating hydrogen bonding with target proteins.

- A hydrazone linker connecting the benzothiazole and tetrahydronaphthalene moieties.

- A 3-(4-aminomethylphenoxy)propyl side chain contributing to hydrophobic interactions.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₃₀ClN₅O₃S₂ | |

| Molecular Weight | 620.18 g/mol | |

| CAS Number (Free Base) | 1431866-33-9 | |

| Purity | ≥95.44% (HPLC) |

Crystallographic Analysis of Bcl-XL Complex (PDB ID: 3ZLR)

The crystal structure of WEHI-539 bound to Bcl-XL (PDB 3ZLR, resolution: 2.03 Å ) reveals critical binding interactions. The inhibitor occupies the hydrophobic groove of Bcl-XL, mimicking the BH3 domain of pro-apoptotic proteins. Key structural insights include:

- Hydrogen bonding between the hydrazone group and Bcl-XL residues Phe97 and Tyr101.

- Van der Waals interactions with Leu108, Val126, and Ala104, which confer selectivity over Bcl-2.

- A binding affinity (Kd) of 0.6 nM , as determined by surface plasmon resonance (SPR).

Table 2: Key Features of PDB 3ZLR

| Parameter | Value | Source |

|---|---|---|

| Resolution | 2.03 Å | |

| Binding Affinity (Kd) | 0.6 nM | |

| Selectivity (vs. Bcl-2) | >750-fold |

The structural data explain WEHI-539’s >1,000-fold selectivity for Bcl-XL over Bcl-2, Bcl-W, and Mcl-1.

Solubility, LogP, and Protein Binding Affinity

This compound exhibits poor aqueous solubility (<0.1 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; 50 mg/mL). Its lipophilicity (LogP = 6.85 ) reflects extensive hydrophobic character, limiting bioavailability. Protein binding studies indicate >99% binding to plasma proteins , which reduces free drug concentration in vivo.

Table 3: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Solubility (DMSO) | 50 mg/mL (80.62 mM) | |

| LogP | 6.85 | |

| Plasma Protein Binding | >99% |

Stability Considerations: Hydrazone Motif and In Vivo Limitations

The hydrazone moiety in WEHI-539 is a known pharmacokinetic liability. Key stability challenges include:

- pH-dependent hydrolysis in physiological conditions, leading to rapid clearance.

- Oxidative degradation of the benzothiazole ring, observed in in vitro metabolic studies.

These issues result in a short half-life (<1 hour in murine models) and poor oral bioavailability. To address these limitations, second-generation inhibitors like A-1155463 were developed with improved stability through replacement of the hydrazone group with a rigid bicyclic scaffold.

Propriétés

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBYTVIQTMIXGA-DYICZVFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cell Culture Applications

In human colon cancer cells, this compound is used at 1 μM for 24 hours to inhibit BCL-X<sub>L</sub> and sensitize cancer stem cells (CSCs) to chemotherapeutic agents like oxaliplatin. Pre-treatment with WEHI-539 reduces clonogenic capacity by 60–70%, an effect reversible upon BCL-X<sub>L</sub> overexpression.

In Vivo Formulation Strategies

DMSO-Based Master Liquid

For preclinical studies, this compound is first dissolved in DMSO to create a master liquid (≥50 mg/mL), which is then diluted with biocompatible solvents:

-

Step 1 : Combine 100 μL DMSO master liquid with 900 μL polyethylene glycol 300 (PEG300).

-

Step 2 : Add 50 μL Tween 80 and vortex until clear.

-

Step 3 : Dilute with 850 μL distilled water to achieve a final concentration of 5 mg/mL.

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO master | 100 | Solvent for initial dissolution |

| PEG300 | 900 | Enhances solubility |

| Tween 80 | 50 | Surfactant for stability |

| ddH<sub>2</sub>O | 850 | Diluent for administration |

Oil-Based Formulations

For oral dosing, this compound is suspended in corn oil at 10 mg/mL. The mixture is homogenized using a high-shear mixer and administered at 10 mg/kg body weight.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) analysis confirms a purity of 95.44%, with major impurities arising from residual synthetic intermediates.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de WEHI-539 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les cycles thiazole et benzothiazole. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent souvent des solvants organiques et des températures douces.

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment employés.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du chlorhydrate de WEHI-539, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur la molécule .

Applications De Recherche Scientifique

Research Applications

-

Cancer Stem Cell Targeting :

- In studies involving cancer stem cells (CSCs), WEHI-539 has demonstrated the ability to decrease clonogenic capacity when combined with other inhibitors like ABT-737 and ABT-199. This suggests that CSCs rely on BCL-XL for survival, making WEHI-539 a potential therapeutic agent to target these resilient cell populations .

- Synergistic Cytotoxicity :

- Induction of Apoptosis :

- Impact on Platelets :

Case Study 1: Cancer Stem Cells

A study conducted by Colak et al. demonstrated that treatment with WEHI-539 significantly reduced the clonogenic potential of colon CSCs. When these cells were treated with WEHI-539 alongside standard chemotherapeutics, there was a notable increase in sensitivity to oxaliplatin, suggesting that BCL-XL inhibition could enhance the efficacy of existing treatments .

Case Study 2: Leukemia Treatment

In a study published in PubMed, researchers explored the effects of combining WEHI-539 with ABT-199 on U937 leukemic cells. The findings revealed that this combination led to enhanced cytotoxic effects and provided insights into the underlying mechanisms involving MCL1 degradation and apoptosis induction .

Data Table: Summary of Key Findings

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Colak et al. (2014) | Colon CSCs | WEHI-539 + Oxaliplatin | Increased sensitivity and reduced clonogenicity |

| Recent Study (2022) | U937 Leukemia Cells | WEHI-539 + ABT-199 | Synergistic cytotoxicity via MCL1 degradation |

| Research on Platelets | Mouse Platelets | WEHI-539 Alone | Induction of apoptosis |

Mécanisme D'action

WEHI-539 hydrochloride exerts its effects by selectively binding to the Bcl-XL protein, thereby inhibiting its anti-apoptotic function. This binding prevents Bcl-XL from interacting with pro-apoptotic proteins such as Bim, leading to the activation of the apoptotic pathway and subsequent cell death. The high affinity of this compound for Bcl-XL (with a dissociation constant, Kd, of 0.6 nM) ensures its potent activity .

Comparaison Avec Des Composés Similaires

Structural and Target Selectivity Comparisons

Functional and Mechanistic Differences

Efficacy in BCL-XL-Dependent Models :

WEHI-539 shows strong activity in colorectal cancer (CRC) cells with high BCL-XL expression, despite S63845 (MCL-1 inhibitor) having a lower Kd (0.19 nM vs. 0.6 nM for WEHI-539) . This highlights the context-dependent role of target expression over binding affinity.Combination Therapy :

- With MLN8237 (Aurora kinase inhibitor) : WEHI-539 synergizes to induce BAX/BAK-dependent apoptosis in medulloblastoma, matching ABT-263’s efficacy .

- With S63845 : Dual BCL-XL/MCL-1 inhibition reduces viability in D425-Med and D283-Med cells (combination index <1, indicating synergy) .

- With Cisplatin : WEHI-539 and ABT-199 (BCL-2 inhibitor) show similar synergy in triple-negative breast cancer, requiring lower WEHI-539 doses for 50% inhibition compared to A-1210477 (MCL-1 inhibitor) .

- A-1331852, its successor, retains selectivity even at high concentrations .

Pharmacokinetic and Developmental Advancements

- Hydrazone Stability : WEHI-539’s hydrazone linker is metabolically unstable, prompting the design of A-1155463 and A-1331852 with enhanced stability and oral bioavailability .

- In Vivo Performance: A-1331852 demonstrates superior tumor regression in xenograft models compared to WEHI-539, attributed to its optimized pharmacokinetics .

Activité Biologique

WEHI-539 hydrochloride is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a member of the BCL-2 family of proteins known for its role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cell types, particularly those resistant to conventional therapies.

WEHI-539 exerts its biological activity primarily through the selective inhibition of BCL-XL, which is often overexpressed in solid tumors, contributing to cancer cell survival and resistance to chemotherapy. The compound binds with high affinity to the BCL-XL protein, demonstrating an IC50 value of 1.1 nM and a dissociation constant (Kd) of 0.6 nM . By inhibiting BCL-XL, WEHI-539 promotes the release of pro-apoptotic factors from mitochondria, leading to cell death.

Apoptosis Induction

In mouse embryonic fibroblast (MEF) cells lacking the anti-apoptotic protein MCL-1, WEHI-539 effectively induces apoptosis, as evidenced by:

In contrast, MEF cells deficient in BAK (another pro-apoptotic mediator regulated by BCL-XL) are resistant to WEHI-539, highlighting the critical role of these proteins in mediating apoptosis .

In Vitro Studies

WEHI-539 has been tested across various cancer cell lines, including human colon cancer cells. Notably, it has shown significant effects on cancer stem cells (CSCs), which are often implicated in tumor recurrence and metastasis. Key findings include:

- Clonogenic Assays : Limiting dilution analysis revealed that WEHI-539 decreases the clonogenic capacity of CSCs. This effect can be reversed by ectopic overexpression of BCL-XL, indicating that CSCs rely on BCL-XL for survival .

- Synergistic Effects : When combined with other chemotherapeutic agents like oxaliplatin, WEHI-539 sensitizes CSCs, enhancing their susceptibility to treatment .

In Vivo Studies

Research indicates that WEHI-539 can effectively reduce tumor growth in vivo by promoting apoptosis in BCL-XL-dependent tumors. In animal models, treatment with WEHI-539 led to a significant decrease in platelet counts due to its action on BCL-XL, which is also involved in platelet survival .

Pharmacokinetic Properties

The pharmacokinetic profile of WEHI-539 has been evaluated, demonstrating acceptable properties for potential therapeutic use. For instance:

| Parameter | Value |

|---|---|

| C max (μM) | 1.8 |

| T max (hr) | 2 |

| AUC (μM·h) | 9.19 |

| C 12h (μM) | 0.18 |

These values suggest that WEHI-539 maintains effective concentrations within therapeutic ranges for a sufficient duration following administration .

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical implications of WEHI-539:

- Colon Cancer Treatment : Research demonstrated that WEHI-539 could overcome chemoresistance in colon cancer stem cells by targeting BCL-XL, suggesting its utility as a combination therapy with existing chemotherapeutics .

- Neuroprotection : In neuronal models, low concentrations of WEHI-539 have shown protective effects against glutamate-induced excitotoxicity by inhibiting the pro-apoptotic actions mediated by ΔN-Bcl-xL . This finding opens avenues for exploring WEHI-539's role beyond oncology.

Q & A

Q. What is the primary mechanism of action of WEHI-539 hydrochloride in inducing apoptosis?

this compound selectively inhibits BCL-xL, a pro-survival protein in the BCL-2 family, by binding to its BH3 domain. This disrupts BCL-xL’s interaction with pro-apoptotic proteins (e.g., BAX/BAK), triggering mitochondrial outer membrane permeabilization and caspase-mediated apoptosis. Its high selectivity for BCL-xL over BCL-2 and BCL-W is demonstrated by an IC50 of 1.1 nM for BCL-xL inhibition .

Q. How should researchers validate the inhibitory activity of this compound in vitro?

Use fluorescence polarization (FP) assays with recombinant BCL-xL protein and fluorescein-labeled BH3 peptides. Compare displacement efficiency to reference inhibitors (e.g., ABT-263). Confirm activity via cell viability assays in cancer cell lines with high BCL-xL expression (e.g., osteosarcoma or colorectal cancer models). Measure IC50 values using dose-response curves and validate selectivity via Western blotting for BCL-2 family proteins .

Q. What are the recommended storage conditions for this compound to maintain stability?

Store lyophilized powder at -25°C to -15°C for up to 3 years. Reconstituted solutions in DMSO should be aliquoted and stored at -85°C to -65°C for ≤2 years. Avoid repeated freeze-thaw cycles and exposure to light. Centrifuge the powder briefly before dissolution to ensure complete recovery .

Advanced Research Questions

Q. How can this compound be integrated into combination therapies to enhance apoptotic effects?

Combine WEHI-539 with agents targeting complementary pathways, such as MLN8237 (an Aurora A kinase inhibitor). Pre-treat cells with MLN8237 to induce mitotic stress, followed by WEHI-539 to block BCL-xL-mediated survival. Assess synergy via caspase-3/7 activation assays and PI uptake for cell death quantification. Validate dependency on BAX/BAK using siRNA knockdown models .

Q. What computational methods elucidate WEHI-539’s binding dynamics to BCL-xL?

Employ Molecular Mechanics with Molecular Dynamics (McMD) -based dynamic docking simulations to map cryptic binding sites. Use path-sampling MD simulations along reaction coordinates (e.g., λ for binding affinity) to identify high-affinity configurations (e.g., qW3 and qW4 for WEHI-539). Analyze potential of mean force (PMF) profiles to compare binding energies with analogs like ABT-737 .

Q. How does BCL-xL inhibition address resistance to other BCL-2-targeted therapies (e.g., venetoclax)?

BCL-xL overexpression is a common resistance mechanism in venetoclax-treated cancers. Use WEHI-539 in venetoclax-resistant models (e.g., acute myeloid leukemia or small-cell lung cancer) to restore apoptosis. Validate via co-treatment assays and transcriptomic profiling of BCL-2 family members. Note that in vivo toxicity (e.g., thrombocytopenia) may limit clinical translation, necessitating optimized dosing schedules .

Q. What experimental strategies mitigate off-target effects of WEHI-539 in primary cell models?

Perform RNA-seq or proteomic profiling post-treatment to identify unintended pathways (e.g., MCL-1 upregulation). Counteract compensatory survival signals using dual inhibitors (e.g., A-1210477 for MCL-1). Include primary cell controls (e.g., platelets for BCL-xL-associated toxicity) and use low-dose pulsatile treatment regimens to reduce cytotoxicity .

Methodological Notes

- Dosage Optimization : Titrate WEHI-539 between 10 nM–1 µM based on cell type and BCL-xL expression levels. Pre-screen cell lines via qPCR or flow cytometry for BCL-xL protein quantification .

- Data Contradictions : Discrepancies in apoptosis induction may arise from variations in BAX/BAK activation thresholds. Use BH3 profiling to assess mitochondrial priming and correlate with WEHI-539 sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.